Pyrrolidine-1-carboxamidine hydrochloride
Overview
Description
Pyrrolidine-1-carboxamidine hydrochloride is a heterocyclic compound . It is widely used in drug synthesis studies . The pyrrolidine ring forms the main core of various nonsteroidal anti-inflammatory drugs (NSAIDs) and antihypertensive drugs .
Synthesis Analysis
The 1H-pyrazole-1-carboxamidine can be synthesized by mixing an equimolar amount of pyrazole and cyanamide, and further crystallization from the reaction mixture .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
Pyrrolidine derivatives are present in many natural products and pharmacologically important agents. Their key roles in pharmacotherapy make them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .Scientific Research Applications
Synthesis Applications
- Pyrrolidine-1-carboxamidine hydrochloride is utilized in the synthesis of complex heterocyclic compounds. For example, it was used in the preparation of 7-benzyl-2-pyrrolidin-1-yl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one. This process involved several steps including condensation, treatment with trifluoromethanesulfonyl anhydride, and reductive amination of aldehydes, highlighting its role in multi-step organic synthesis (Kuznetsov & Chapyshev, 2007).
Biological Activity
- Pyrrolidine carboxamides, including derivatives of this compound, have shown significant biological activities. For instance, certain oxadiazolyl pyrrolidine carboxamides synthesized from pyrrolidine carboxylic acid demonstrated notable antitubercular activities against Mycobacterium tuberculosis H37Rv (Sonia & Ravi, 2012).
Biotransformation and Synthesis
- The compound has been used in biotransformation processes. For instance, pyrrolidine-2,5-dicarboxamides underwent amidase-catalyzed hydrolysis, demonstrating the potential of this compound derivatives in organic synthesis and biocatalysis (Chen, Gao, Wang, Zhao, & Wang, 2012).
Chemical Properties Investigation
- Studies have also focused on understanding the chemical properties of related compounds. For example, the hydrolysis of antiarrhythmic agents with a similar structure to this compound was examined to elucidate their chemical properties (Takács, Vámos, Tóth, & Mikóné Hideg, 1997).
Applications in Organic Chemistry
- Its derivatives have found applications in organic chemistry, like in the synthesis of new substituted dibenzoxanthenes and diarylmethane derivatives (Gazizov, Smolobochkin, Voronina, Burilov, & Pudovik, 2015).
Drug Development and Pharmacology
- This compound derivatives have been explored in drug development. For instance, N-[1-(2-Phenylethyl)pyrrolidin-3-yl]-1-adamantanecarboxamides were synthesized and evaluated for their potential as 5-HT2 receptor antagonists, indicating its utility in developing new pharmacological agents (Fujio, Kuroita, Sakai, Nakagawa, & Matsumoto, 2000).
Forensic Science
- In forensic science, this compound derivatives were identified and characterized through spectroscopic studies, showcasing its relevance in the identification of novel compounds (Nycz, Paździorek, Małecki, & Szala, 2016).
Magnetic Resonance Imaging
- Derivatives of this compound have been used in magnetic resonance spectroscopy and imaging, as demonstrated by the synthesis of 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, a stable free radical used as a molecular probe (Dobrynin, Usatov, Zhurko, Morozov, Polienko, Glazachev, Parkhomenko, Tyumentsev, Gatilov, Chernyak, Bagryanskaya, & Kirilyuk, 2021).
Contribution to Synthetic Organic Chemistry
- The utility of this compound extends to synthetic organic chemistry, as illustrated by its role in the synthesis of 2,3-dihydropyrrolizines and its use in various cyclization reactions (Calvo, González-Ortega, & Sañudo, 2002).
Mechanism of Action
Target of Action
Pyrrolidine-1-carboxamidine hydrochloride is a type of organic intermediate It’s known that pyrrolidine derivatives have been associated with a wide range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Mode of Action
It’s known that pyrrolidine derivatives interact with various biological targets to exert their effects
Biochemical Pathways
Pyrrolidine derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Pyrrolidine derivatives are known to exert a variety of biological effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
It’s known that the compound is stable even at basic conditions, ie, 1 M water solution of 1 M Na2CO3 .
Safety and Hazards
Pyrrolidine-1-carboxamidine hydrochloride should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Biochemical Analysis
Biochemical Properties
Pyrrolidine-1-carboxamidine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of bioactive molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of cholesterol, steroids, and other lipids . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which stabilize the compound within the active site of the enzyme, facilitating the biochemical reaction.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, this compound has demonstrated cytotoxic effects, indicating its potential as an anticancer agent . It can modulate the expression of genes involved in cell proliferation and apoptosis, thereby influencing cell function and survival.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH . Over time, degradation products may form, which could influence its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it has been used to modulate enzyme activity and gene expression over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as enzyme inhibition or modulation of gene expression. At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, beyond which toxicity increases significantly.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in its metabolism and biotransformation . These interactions can affect metabolic flux and the levels of metabolites, influencing the overall metabolic profile of the cell. The compound can also act as a substrate for certain enzymes, leading to the formation of bioactive metabolites that contribute to its biochemical effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its solubility and affinity for different cellular components, which determine its accumulation in various tissues.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the mitochondria or nucleus can influence mitochondrial function or gene expression, respectively. Understanding the subcellular localization of this compound is crucial for elucidating its precise mechanism of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
pyrrolidine-1-carboximidamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3.ClH/c6-5(7)8-3-1-2-4-8;/h1-4H2,(H3,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STXJBYRHIUKYKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49755-46-6 | |
Record name | pyrrolidine-1-carboximidamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.